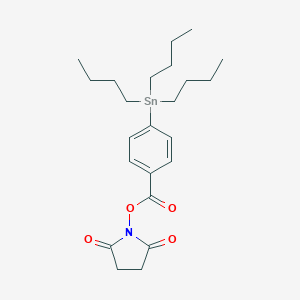

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Overview

Description

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is an organotin compound widely used in organic synthesis and radiopharmaceutical chemistry. It is known for its role as a precursor in the synthesis of radioiodinated compounds, which are valuable in various scientific and medical applications.

Mechanism of Action

Target of Action

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, also known as N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE, is primarily used as a reactant in the synthesis of urea-based GCPII inhibitors . The primary target of this compound is the Glutamate Carboxypeptidase II (GCPII) enzyme.

Mode of Action

The compound interacts with its target, the GCPII enzyme, by binding to it and inhibiting its function. This interaction results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of the GCPII enzyme affects the biochemical pathways involving the metabolism of glutamate, an important neurotransmitter in the brain. By inhibiting the function of the GCPII enzyme, the compound can potentially alter the levels of glutamate in the brain, which can have downstream effects on neurological function .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial in determining its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GCPII enzyme. This can result in altered levels of glutamate in the brain, potentially affecting neurological function .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of urea-based GCPII inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

As a reactant in the synthesis of urea-based GCPII inhibitors , it may influence cell function by contributing to the production of these inhibitors.

Molecular Mechanism

It is used as a reactant in the synthesis of urea-based GCPII inhibitors , suggesting that it may interact with biomolecules at the molecular level during this process.

Metabolic Pathways

As a reactant in the synthesis of urea-based GCPII inhibitors , it may be involved in the metabolic pathways related to these inhibitors.

Subcellular Localization

As a reactant in the synthesis of urea-based GCPII inhibitors , it may be localized to the compartments or organelles where this synthesis occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate typically involves the reaction of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: It is commonly used in radioiodination reactions where the tri-n-butylstannyl group is replaced by a radioactive iodine isotope.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different organotin derivatives.

Common Reagents and Conditions

Radioiodination: The reaction typically involves the use of an oxidizing agent such as tert-butylhydroperoxide in the presence of a radioactive iodine isotope.

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides, which facilitate the conversion of the tri-n-butylstannyl group to other functional groups.

Major Products Formed

Radioiodinated Compounds: These are the primary products formed during radioiodination reactions, which are used in various diagnostic and therapeutic applications.

Oxidized Organotin Derivatives: These products result from oxidation reactions and can be further utilized in different chemical processes.

Scientific Research Applications

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organotin compounds and radioiodinated molecules.

Biology: The compound is employed in the labeling of biomolecules, such as proteins and peptides, for imaging and tracking studies.

Medicine: Radioiodinated derivatives of this compound are used in diagnostic imaging techniques, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Industry: It finds applications in the production of radiopharmaceuticals and other specialized chemicals

Comparison with Similar Compounds

Similar Compounds

N-Succinimidyl 3-(tri-n-butylstannyl)benzoate: Similar in structure but with the stannyl group positioned differently on the benzene ring.

N-Succinimidyl 3-iodobenzoate: A radioiodinated derivative used for similar applications.

Bolton-Hunter Reagent: Another labeling reagent used for conjugation with biomolecules.

Uniqueness

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is unique due to its specific positioning of the tri-n-butylstannyl group, which provides distinct reactivity and labeling efficiency. This makes it particularly valuable in the synthesis of radioiodinated compounds for medical imaging and therapeutic applications .

Biological Activity

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate (NSTB) is an organotin compound that has garnered attention in the fields of organic synthesis, radiopharmaceutical chemistry, and biological applications. Its unique structure allows it to function effectively in various biochemical contexts, particularly in the labeling of biomolecules for imaging and therapeutic purposes.

Chemical Structure and Properties

NSTB features a succinimide group attached to a benzoate structure with a tri-n-butylstannyl moiety. This configuration enhances its reactivity, making it suitable for radiolabeling techniques. The tri-n-butylstannyl group is particularly notable for its ability to facilitate the attachment of radioisotopes, which are crucial for diagnostic imaging and targeted therapies.

Target Enzyme: NSTB primarily interacts with the enzyme glutamate carboxypeptidase II (GCPII), which plays a significant role in glutamate metabolism in the brain. By binding to GCPII, NSTB inhibits its activity, leading to alterations in glutamate levels that can impact neurological functions.

Biochemical Pathways: The inhibition of GCPII affects several biochemical pathways related to neurotransmitter regulation. This interaction can potentially influence conditions associated with altered glutamate signaling, such as neurodegenerative diseases and certain psychiatric disorders.

Biological Applications

NSTB is utilized in several scientific and medical applications:

- Radiolabeling: It serves as a precursor for synthesizing radioiodinated compounds used in diagnostic imaging techniques like PET and SPECT. By conjugating NSTB with antibodies or peptides, researchers can achieve targeted delivery of radiotherapeutics to specific tissues.

- Imaging Studies: Various studies have demonstrated the compound's effectiveness in biodistribution analyses. For instance, when labeled with monoclonal antibodies, NSTB exhibits low thyroid uptake and favorable kidney uptake, enhancing its utility in clinical settings.

Case Studies and Experimental Data

- Labeling Efficiency: In a study examining the efficiency of NSTB in antibody labeling, it was found that the compound allowed for high yields and purity of labeled products. The biodistribution data indicated that labeled antibodies exhibited rapid clearance from the bloodstream while maintaining high specificity for target tissues .

- Radiolytic Effects: Research on the radiolytic effects of alpha-particle emitters demonstrated that NSTB could be effectively used as a precursor for producing radiolabeled antibodies. The study highlighted challenges related to maintaining efficient labeling under varying radiation doses, emphasizing the need for optimization in clinical applications .

- Comparative Studies: A comparative analysis involving NSTB and other similar compounds showed that NSTB had superior characteristics regarding stability and reactivity under mild conditions. This makes it particularly advantageous for preserving the biological activity of target biomolecules during labeling processes .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | N-Succinimidyl group + tri-n-butylstannyl benzoate |

| Primary Target | Glutamate carboxypeptidase II (GCPII) |

| Mechanism | Inhibition of GCPII leads to altered glutamate metabolism |

| Key Applications | Radiolabeling for PET/SPECT imaging, targeted radiotherapy |

| Biodistribution Profile | Low thyroid uptake; favorable kidney uptake |

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYKOFHWTNBVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148234 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107759-58-0 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.